molecular formula C17H19Cl2NO B1385369 3,4-Dichloro-N-(2-isobutoxybenzyl)aniline CAS No. 1040689-08-4

3,4-Dichloro-N-(2-isobutoxybenzyl)aniline

Cat. No. B1385369
CAS RN: 1040689-08-4
M. Wt: 324.2 g/mol
InChI Key: VACQDIOXARLXSV-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-isobutoxybenzyl)aniline, also known as DCIB, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. DCIB is a versatile compound that can be used in a variety of applications, including synthesis, chromatography, and spectroscopy. DCIB has a wide range of applications in the laboratory, and it is also a useful tool for scientists and researchers.

Scientific Research Applications

  • Solvate Structures : Barnett et al. (2005) studied the solvate structure of 3,4-dichloro-1-nitro­benzene with aniline. This research revealed how ribbons of 3,4-dichloronitrobenzene are formed and linked via hydrogen bonds with aniline into two-dimensional sheets, demonstrating the compound's potential in crystallography and material science (Barnett, Johnston, Florence, & Kennedy, 2005).

  • Synthetic Processes : Qingwen (2011) developed a practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, highlighting its application in industrial production due to its robustness and less waste burden (Qingwen, 2011).

  • Polyurethane Cationomers : A study by Buruianǎ et al. (2005) on the synthesis of polyurethane cationomers with anil groups indicated the potential of these compounds in creating polymeric films with fluorescent properties. This has implications in material sciences and engineering (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

  • Molecular and Crystal Structure Analysis : Research by Khalaji et al. (2011) on the molecular and crystal structure of related compounds provides insights into their chemical properties, which can be useful in the development of new materials and drugs (Khalaji, Fejfarová, & Dušek, 2011).

  • Vibrational and Structural Studies : Subi et al. (2022) explored the structural, vibrational, and chemical properties of 4-Methoxy-N-(nitrobenzylidene)-aniline, indicating its potential in antimicrobial activity and molecular dynamic simulation, thus opening avenues in pharmaceutical research (Subi, Dhas, Balachandran, & Joe, 2022).

  • Pesticide and Herbicide Development : Li-shan (2002) summarized the characteristics and applications of pesticides and herbicides derived from 2,6-dichloro-4-trifluoromethyl aniline, a related compound, showing its importance in agricultural chemistry (Li-shan, 2002).

properties

IUPAC Name

3,4-dichloro-N-[[2-(2-methylpropoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c1-12(2)11-21-17-6-4-3-5-13(17)10-20-14-7-8-15(18)16(19)9-14/h3-9,12,20H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACQDIOXARLXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1CNC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-N-(2-isobutoxybenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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